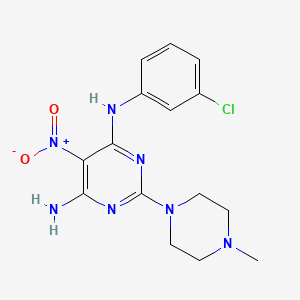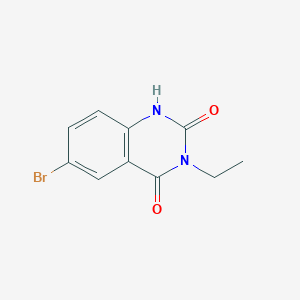
N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(2-(methylthio)phenyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(2-(methylthio)phenyl)oxalamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes both hydroxy and methoxy functional groups, as well as a methylthio phenyl group. These functional groups contribute to its reactivity and potential utility in different chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(2-(methylthio)phenyl)oxalamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the oxalamide backbone: This can be achieved by reacting oxalyl chloride with an appropriate amine under controlled conditions.
Introduction of the hydroxy and methoxy groups: This step involves the selective functionalization of the intermediate compound to introduce the hydroxy and methoxy groups.
Attachment of the methylthio phenyl group: This final step involves the coupling of the methylthio phenyl group to the oxalamide backbone, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and scalable purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(2-(methylthio)phenyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The oxalamide backbone can be reduced to form amines.
Substitution: The methoxy and methylthio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as alkoxides or thiolates can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the oxalamide can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique functional groups may allow it to interact with biological molecules, making it useful in biochemical studies.
Medicine: It may have potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: Its reactivity and functional groups make it useful in the development of new materials or as a catalyst in industrial processes.
Mecanismo De Acción
The mechanism by which N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(2-(methylthio)phenyl)oxalamide exerts its effects depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent modification. The hydroxy and methoxy groups can form hydrogen bonds, while the methylthio group can participate in hydrophobic interactions or act as a nucleophile in covalent modifications.
Comparación Con Compuestos Similares
N1-(2-hydroxy-3-methoxy-2-methylpropyl)-N2-(2-(methylthio)phenyl)oxalamide can be compared to other oxalamide derivatives, such as:
N1-(2-hydroxyethyl)-N2-(2-phenyl)oxalamide: Lacks the methoxy and methylthio groups, resulting in different reactivity and applications.
N1-(2-methoxy-3-methylpropyl)-N2-(2-(methylthio)phenyl)oxalamide: Similar structure but lacks the hydroxy group, affecting its hydrogen bonding capability.
Propiedades
IUPAC Name |
N-(2-hydroxy-3-methoxy-2-methylpropyl)-N'-(2-methylsulfanylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4S/c1-14(19,9-20-2)8-15-12(17)13(18)16-10-6-4-5-7-11(10)21-3/h4-7,19H,8-9H2,1-3H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRGLQHAWQSYLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=CC=CC=C1SC)(COC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-ethoxyphenyl)-3-(3-nitrobenzyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2963380.png)
![1-(benzenesulfonyl)-2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazole](/img/structure/B2963381.png)
![7-cyclopropyl-5-((2-fluorobenzyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2963383.png)




![5-Chloropyrazolo[1,5-a]quinazoline](/img/structure/B2963394.png)


![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-phenoxypropan-1-one](/img/structure/B2963399.png)

